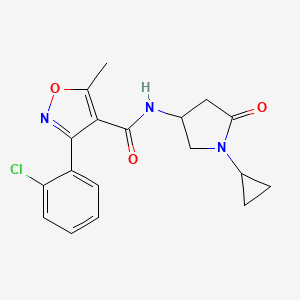
Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate is a chemical compound with the CAS Number: 1805222-50-7 . It has a molecular weight of 298.06 and its IUPAC name is ethyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-7(9(11,12)13)14-4-6(5)10/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid that is orange to yellow in color . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.121 mg/ml .Applications De Recherche Scientifique
Synthetic Applications and Catalysis
- Synthesis of Heterocyclic Compounds : Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate and related compounds have been utilized in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization reactions onto azoles. This method highlights the compound's role in building complex molecular structures, which could have implications in pharmaceutical and materials science research (Allin et al., 2005).
- Copper-Catalyzed N-Formylation of Amines : Research demonstrates the application of related ethyl bromodifluoroacetate in copper-catalyzed N-formylation of amines. This process facilitates the efficient formation of N-formamides from primary, secondary, cyclic arylamines, and aliphatic amines, showcasing the compound's utility in organic synthesis and catalysis (Xiao-fang Li et al., 2018).
Material Science and Engineering
- Adsorptive Separation : A study on Ni(IN)2, where IN is isonicotinic acid, demonstrates its potential as a selective adsorbent for ethane/ethylene separation. This research underscores the importance of structural components related to this compound in the development of materials for industrial separations, impacting chemical engineering and sustainability efforts (Minjung Kang et al., 2021).
Polymer Science
- Long Chain Branching in Polymerization : Ethyl compounds similar to this compound have been explored in the context of polymer science, specifically in the continuous solution polymerization of ethylene using constrained geometry metallocene. This research contributes to understanding how to manipulate polymer structures to achieve desired physical properties, which is crucial for developing new materials (Wen‐Jun Wang et al., 1998).
Flame Retardants
- Brominated Flame Retardants : Studies on alternate brominated flame retardants in house dust highlight the environmental presence and potential impacts of brominated compounds, including those structurally related to this compound. Such research is vital for assessing the environmental and health implications of flame retardants used in consumer products (Heather M. Stapleton et al., 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-7(9(11,12)13)14-4-6(5)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULMSTWAVJBFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)
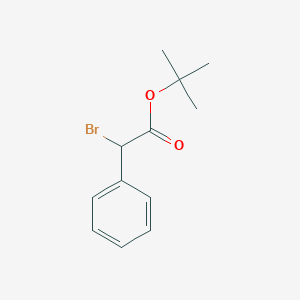
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)
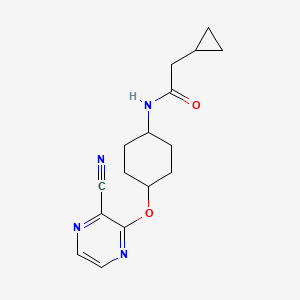

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)

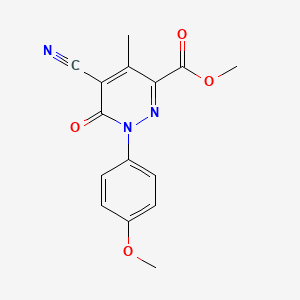
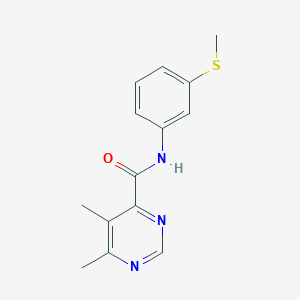
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)
![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)
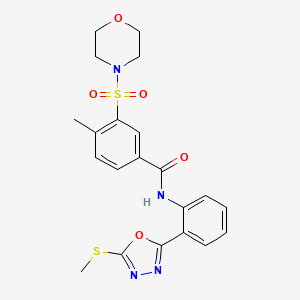
![N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine](/img/structure/B2859112.png)
